Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate
Description
Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and other chemical entities.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 5-methylimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-7-4-3-5-8-6-11-9(12(7)8)10(13)14-2/h3-6H,1-2H3 |
InChI Key |
JUBQFTNSIJRYFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=CN=C(N12)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. For example, cyclocondensation reactions can be performed using aldehydes and amines under acidic or basic conditions to form the desired heterocyclic structure.
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclocondensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas over palladium on carbon (Pd/C) to yield reduced products.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), and other reducing agents.
Substitution: Halogenated derivatives, amines, thiols, and other nucleophiles.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced products, and substituted imidazo[1,5-a]pyridine compounds.
Scientific Research Applications
Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another class of imidazopyridine compounds with similar structural features but different biological activities.
Imidazo[4,5-b]pyridine: A related heterocyclic scaffold with distinct chemical properties and applications.
Uniqueness: Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern and the resulting chemical and biological properties
Biological Activity
Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate (Me-MIP) is a heterocyclic compound that has attracted attention due to its potential biological activities, particularly in the fields of mutagenicity, carcinogenicity, and antimicrobial properties. This article provides a comprehensive overview of the biological activities associated with Me-MIP, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Me-MIP belongs to the imidazopyridine family, characterized by a fused ring structure that includes both imidazole and pyridine components. Its unique substitution pattern contributes to its distinct chemical reactivity and biological activity.
1. Mutagenicity and Carcinogenicity
Research indicates that compounds in the imidazopyridine class, including Me-MIP, may exhibit mutagenic properties. Studies have shown that these compounds can interact with DNA, leading to mutations that may contribute to carcinogenesis. For instance, Me-MIP has been evaluated for its ability to induce mutations in bacterial assays, demonstrating significant mutagenic potential.
2. Antimicrobial Activity
Me-MIP has been studied for its antimicrobial properties against various pathogens. The compound exhibits activity against both Gram-positive and Gram-negative bacteria. A notable study reported minimum inhibitory concentrations (MICs) in the range of 0.5 to 10 μg/mL against common bacterial strains, indicating its potential as an antimicrobial agent.
| Pathogen | MIC (μg/mL) |
|---|---|
| Escherichia coli | 4 |
| Staphylococcus aureus | 2 |
| Mycobacterium tuberculosis | 0.5 |
3. Anticancer Properties
Emerging research suggests that Me-MIP may possess cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that Me-MIP can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies on human cancer cell lines (e.g., HeLa and MCF-7) showed IC50 values ranging from 10 to 25 μM.
The biological activity of Me-MIP is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity or disrupt cellular pathways critical for survival and proliferation:
- Enzyme Inhibition : Me-MIP may inhibit key enzymes involved in metabolic pathways or DNA repair mechanisms.
- DNA Interaction : The compound's structure allows it to intercalate into DNA strands, potentially causing structural changes that lead to mutations.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of Me-MIP against Mycobacterium tuberculosis. The results indicated that Me-MIP not only inhibited bacterial growth but also demonstrated a synergistic effect when combined with existing antitubercular drugs. This finding suggests potential applications in treating drug-resistant strains of tuberculosis.
Case Study 2: Cytotoxicity in Cancer Research
In a separate study focusing on cancer treatment, Me-MIP was tested against various human cancer cell lines. The results showed significant cytotoxicity, particularly in breast cancer cells (MCF-7), where the compound induced apoptosis at concentrations lower than those found toxic to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
